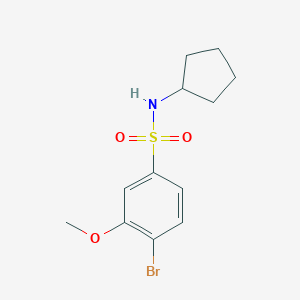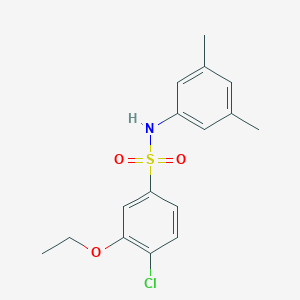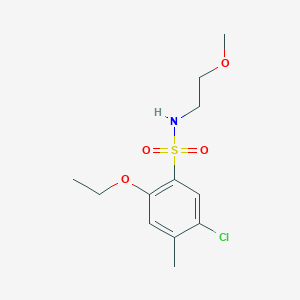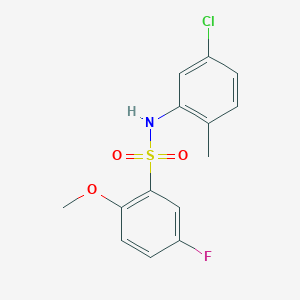
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dibromobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dibromobenzenesulfonamide, also known as BDBS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. BDBS is a sulfonamide derivative that contains two bromine atoms and a benzodioxole ring, which makes it a unique and interesting compound for research purposes.
Wirkmechanismus
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2,5-dibromobenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA synthesis and cell division. N-(1,3-benzodioxol-5-ylmethyl)-2,5-dibromobenzenesulfonamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable outcome for cancer treatment.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dibromobenzenesulfonamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH in the body. N-(1,3-benzodioxol-5-ylmethyl)-2,5-dibromobenzenesulfonamide has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This makes N-(1,3-benzodioxol-5-ylmethyl)-2,5-dibromobenzenesulfonamide a potential candidate for the treatment of Alzheimer's disease, which is characterized by a decrease in acetylcholine levels in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dibromobenzenesulfonamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been found to have low toxicity, making it a safe compound to work with. However, one limitation of N-(1,3-benzodioxol-5-ylmethyl)-2,5-dibromobenzenesulfonamide is that it has poor solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research involving N-(1,3-benzodioxol-5-ylmethyl)-2,5-dibromobenzenesulfonamide. One area of interest is the development of N-(1,3-benzodioxol-5-ylmethyl)-2,5-dibromobenzenesulfonamide derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2,5-dibromobenzenesulfonamide and its derivatives, which could lead to the development of new drugs for cancer and Alzheimer's disease. Additionally, the potential use of N-(1,3-benzodioxol-5-ylmethyl)-2,5-dibromobenzenesulfonamide as an antifungal and antibacterial agent warrants further investigation.
Synthesemethoden
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2,5-dibromobenzenesulfonamide involves the reaction of 2,5-dibromobenzenesulfonyl chloride with 1,3-benzodioxole-5-methanol in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product. The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2,5-dibromobenzenesulfonamide has been optimized to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dibromobenzenesulfonamide has been studied extensively for its potential applications in medicinal chemistry. It has been shown to have antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. N-(1,3-benzodioxol-5-ylmethyl)-2,5-dibromobenzenesulfonamide has also been found to inhibit the growth of bacteria and fungi, making it a promising candidate for the development of new antibiotics and antifungal agents.
Eigenschaften
Produktname |
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dibromobenzenesulfonamide |
|---|---|
Molekularformel |
C14H11Br2NO4S |
Molekulargewicht |
449.1 g/mol |
IUPAC-Name |
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dibromobenzenesulfonamide |
InChI |
InChI=1S/C14H11Br2NO4S/c15-10-2-3-11(16)14(6-10)22(18,19)17-7-9-1-4-12-13(5-9)21-8-20-12/h1-6,17H,7-8H2 |
InChI-Schlüssel |
XICRUFDSMPQMHT-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=C(C=CC(=C3)Br)Br |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=C(C=CC(=C3)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(2,4-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278993.png)
![2-[3-(2-Bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278996.png)
![4-{3-[6-(Methylamino)-7-oxo-1,3,5-cycloheptatrien-1-yl]-3-oxo-1-propenyl}benzonitrile](/img/structure/B278998.png)
![3-[3-(2-Chlorophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B279000.png)
![4-[3-(2-Hydroxy-3-oxo-1,4,6-cycloheptatrien-1-yl)-3-oxo-1-propenyl]benzonitrile](/img/structure/B279001.png)
![2-Hydroxy-3-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B279003.png)







